

# 2-Hydroxybenzohydrazide: A Technical Guide to Melting Point and Solubility

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## Compound of Interest

Compound Name: **2-Hydroxybenzohydrazide**

Cat. No.: **B147611**

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This document provides a comprehensive technical overview of the physicochemical properties of **2-Hydroxybenzohydrazide** (also known as Salicylhydrazide), focusing on its melting point and solubility. The information is compiled from various scientific sources to serve as a reliable guide for laboratory and development applications.

## Physicochemical Data

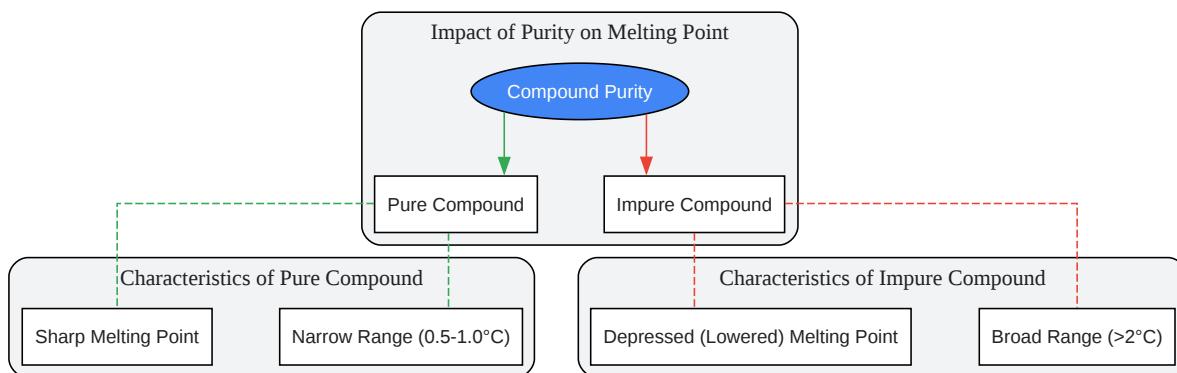
The melting point and solubility are critical parameters for the characterization, purification, and formulation of **2-Hydroxybenzohydrazide**.

The melting point of a compound is a key indicator of its purity. For a pure crystalline solid, the melting range is typically sharp and narrow. The presence of impurities generally leads to a depression and broadening of the melting point range.<sup>[1][2]</sup> Data from various suppliers and studies are summarized below.

Table 1: Reported Melting Points of **2-Hydroxybenzohydrazide**

| Melting Point Range (°C) | Source                                 | Notes  |
|--------------------------|--|--|
| 146 - 151                | Thermo Scientific Chemicals [3]<br>[4] | Purity specified as ≥98.0% (GC).   |
| 148.0 - 152.0            | Tokyo Chemical Industry                | Purity specified as >98.0% (T) (HPLC).   |
| 147 - 150                | ChemicalBook [5]                       | Literature value.  |
| 146 - 149                | Thermo Scientific Alfa Aesar [6]       | Purity specified as ≥98%.  |
| 140 - 141                | Pharmacy Education Journal [7]         | Result from a specific synthesis and recrystallization procedure.                            |
| 290 - 291                | Chem-Supply [8]                        | This value is a significant outlier and may refer to a different substance or decomposition. |

Note: The majority of sources report a melting point in the range of approximately 146-152°C.



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Caption: Logical relationship between compound purity and melting point characteristics.

Understanding the solubility of **2-Hydroxybenzohydrazide** is essential for selecting appropriate solvents for synthesis, purification (e.g., recrystallization), and formulation. Its solubility is dictated by its molecular structure, which includes a polar hydrazide group, a phenolic hydroxyl group, and an aromatic ring.

Table 2: Qualitative Solubility of **2-Hydroxybenzohydrazide**

| Solvent  | Solubility | Source(s)  |
|----------|------------|--|
| Water    | Soluble    | Chem-Supply <sup>[8]</sup> , ACS Publications <sup>[9]</sup> |
| Ethanol  | Soluble    | Tokyo Chemical Industry, ChemicalBook <sup>[5]</sup>         |
| Methanol | Soluble    | Tokyo Chemical Industry, ChemicalBook <sup>[5]</sup>         |

A recent study provided a more detailed analysis of solubility in various alcohols and water, demonstrating that solubility is temperature-dependent, increasing as the temperature rises.<sup>[9]</sup> This indicates an endothermic dissolution process.<sup>[9]</sup>

Table 3: Trend of **2-Hydroxybenzohydrazide** Solubility at a Fixed Temperature

| Solvent             | Relative Solubility |
|---------------------|---------------------|
| Water               | Highest             |
| Methanol (MeOH)     | High                |
| Ethanol (EtOH)      | ↓                   |
| 1-Propanol (1-PrOH) | ↓                   |
| 2-Propanol (2-PrOH) | ↓                   |
| 1-Butanol (1-BuOH)  | Lowest              |

Source: Based on data from the Journal of Chemical & Engineering Data.[\[9\]](#)

## Experimental Protocols

Accurate determination of melting point and solubility requires standardized experimental procedures.

The capillary method is a standard technique for determining the melting point of a solid organic compound.

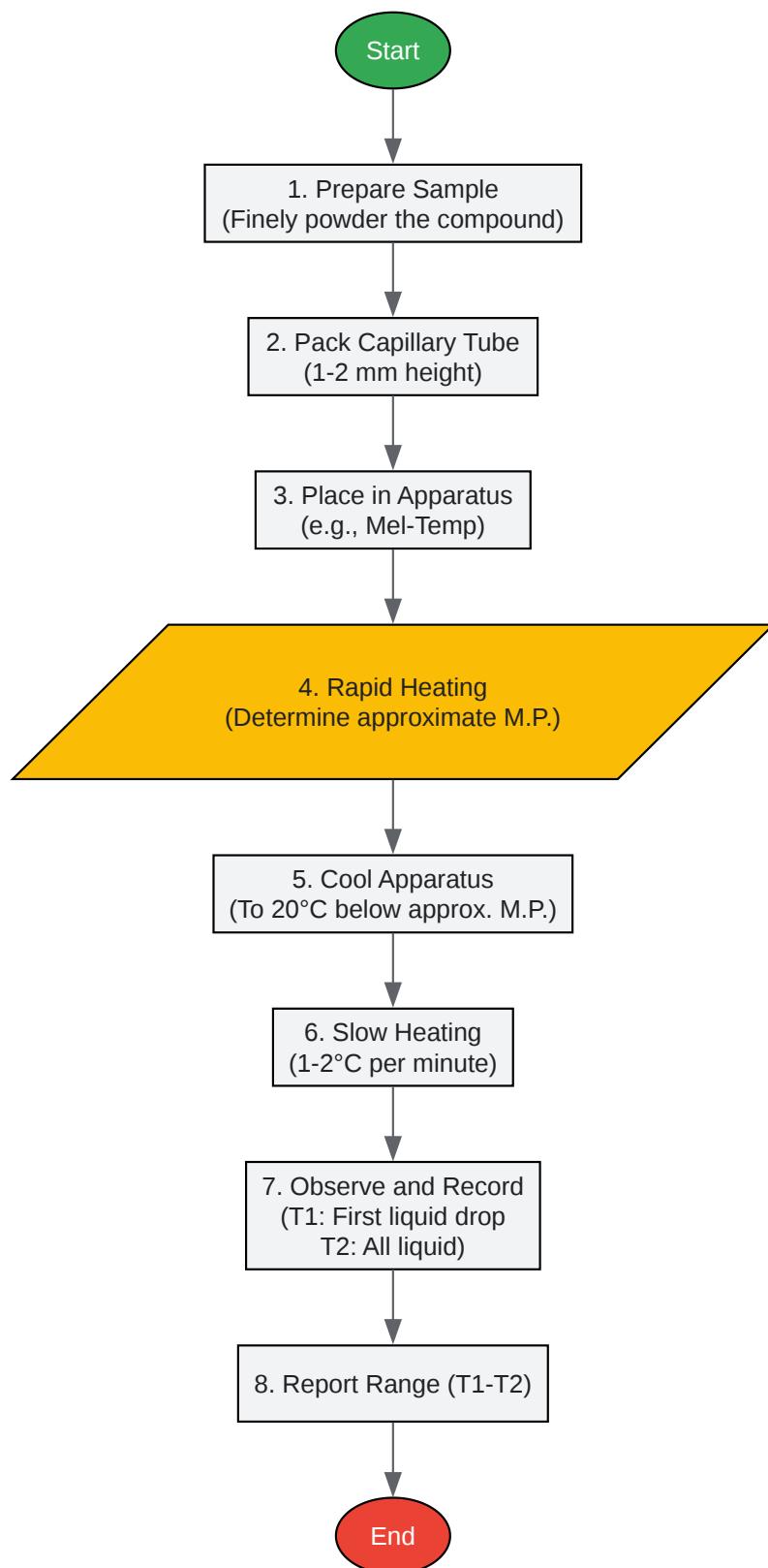
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle or spatula

Procedure:

- Sample Preparation: Place a small amount of dry, finely powdered **2-Hydroxybenzohydrazide** onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[10]
- Packing the Sample: Invert the tube and tap the sealed end firmly on a hard surface to pack the powder into the bottom. The packed sample height should be 1-2 mm.[2]
- Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer bulb is correctly positioned next to the capillary.
- Approximate Determination (Optional but Recommended): Heat the apparatus rapidly to get a quick, approximate melting point. This helps in setting the parameters for a more accurate measurement.
- Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate (approximately 1-2°C per minute).[10]
- Observation and Recording: Record two temperatures:
  - T1: The temperature at which the first drop of liquid appears.
  - T2: The temperature at which the entire sample has completely melted into a clear liquid.
- Reporting: The melting point is reported as the range T1 - T2. For high accuracy, the determination should be repeated at least twice, and the results should be consistent.

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Caption: Experimental workflow for melting point determination using the capillary method.

The shake-flask method is a widely used technique to determine the equilibrium solubility of a compound in a specific solvent.[11]

Objective: To determine the saturation concentration of **2-Hydroxybenzohydrazide** in a given solvent at a constant temperature.

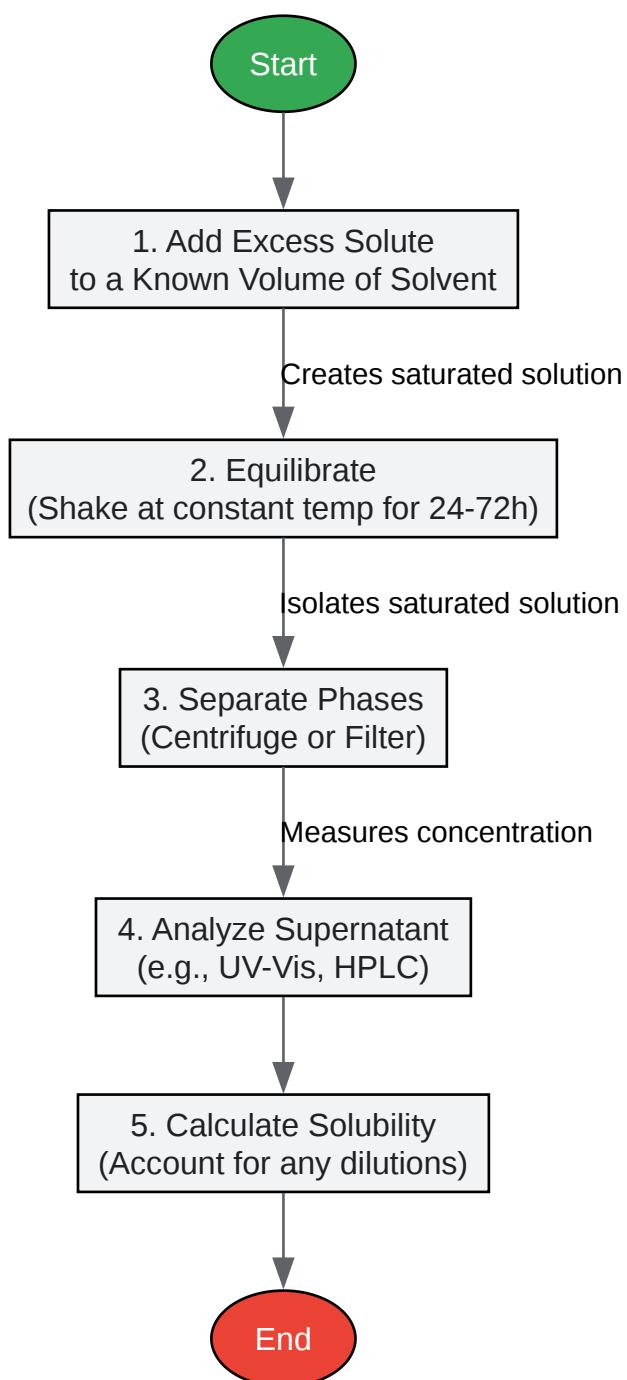
Apparatus:

- Vials or flasks with secure caps
- Orbital shaker or magnetic stirrer with a temperature-controlled bath
- Analytical balance
- Filtration or centrifugation equipment (e.g., syringe filters, centrifuge)
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

- Preparation: Add an excess amount of solid **2-Hydroxybenzohydrazide** to a known volume of the chosen solvent in a flask. The excess solid ensures that a saturated solution is formed.
- Equilibration: Seal the flask and place it in a temperature-controlled shaker or bath. Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
- Phase Separation: After equilibration, allow the mixture to settle. Separate the saturated solution (supernatant) from the excess solid. This can be done by:
  - Filtration: Using a syringe filter that does not adsorb the compound.
  - Centrifugation: Spinning the sample at high speed and carefully drawing off the clear supernatant.
- Dilution: Accurately dilute a known volume of the clear saturated solution with the same solvent to bring its concentration into the analytical range of the chosen quantification method.

- Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., measuring absorbance with a UV-Vis spectrophotometer at the compound's  $\lambda_{\text{max}}$ ).
- Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the solubility of the compound, typically expressed in units such as g/100 mL, mg/mL, or mol/L.



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Caption: Experimental workflow for the shake-flask method of solubility determination.

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